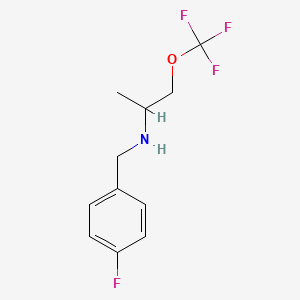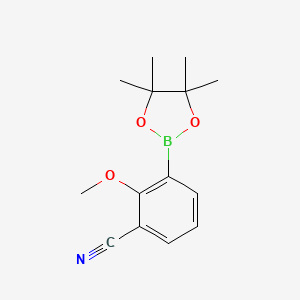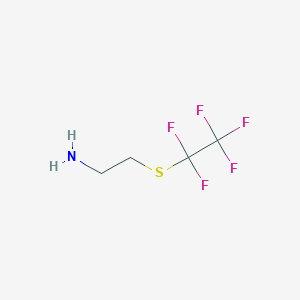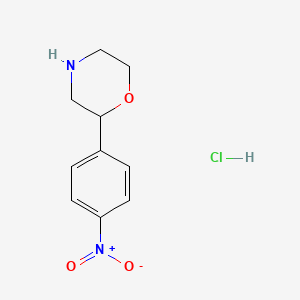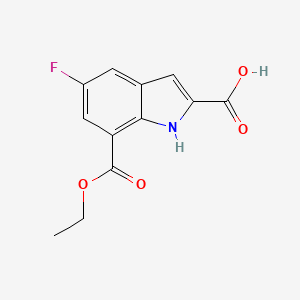
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features an ethoxycarbonyl group at the 7th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indole precursor.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its chemical properties and biological activities.
7-(ethoxycarbonyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions.
7-(methoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which may alter its chemical behavior.
Uniqueness
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the ethoxycarbonyl group and the fluorine atom can enhance its reactivity, stability, and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H10FNO4 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
7-ethoxycarbonyl-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-7(13)3-6-4-9(11(15)16)14-10(6)8/h3-5,14H,2H2,1H3,(H,15,16) |
Clave InChI |
WXXOTTASQDUMTE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)boronic acid](/img/structure/B11760476.png)
